molecular formula C17H17NO2 B567858 Benzyl (1-phenylcyclopropyl)carbamate CAS No. 1324000-40-9

Benzyl (1-phenylcyclopropyl)carbamate

Cat. No. B567858
CAS RN: 1324000-40-9
M. Wt: 267.328
InChI Key: PCIOJNFEBGVQOO-UHFFFAOYSA-N
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Description

Benzyl (1-phenylcyclopropyl)carbamate is a compound with the molecular formula C17H17NO2 and a molecular weight of 267.33 . It is a solid substance and is used in laboratory chemicals .


Synthesis Analysis

The synthesis of carbamates, such as Benzyl (1-phenylcyclopropyl)carbamate, involves various methods. One common method is the carbamoylation process . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst . This method does not require the addition of metal complex catalysts or metal salt additives .


Molecular Structure Analysis

The InChI code for Benzyl (1-phenylcyclopropyl)carbamate is 1S/C17H17NO2/c19-16(20-13-14-7-3-1-4-8-14)18-17(11-12-17)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,19) .


Chemical Reactions Analysis

Benzyl carbamates are susceptible to hydrogenation, where it requires initial cleavage, then the resulted amine needs to be protected again . Transcarbamation of benzyl carbamates to alkyl carbamates is very essential .


Physical And Chemical Properties Analysis

Benzyl (1-phenylcyclopropyl)carbamate is a solid substance . It should be stored in a dry, cool, and well-ventilated place .

Scientific Research Applications

  • Synthesis of 3-Aryl-1,3-Aminoalcohols and 6-Arylpiperidine-2,4-Diones : Halocyclocarbamation of benzyl N-(1-phenyl-3-butenyl)carbamates was shown to produce 6-functionalized 4-aryl-1,3-oxazinan-2-ones with varying diastereoselectivity. These compounds could be further elaborated to produce biologically or synthetically significant 6-arylpiperidine-2,4-diones and 3-aryl-1,3-aminoalcohols (Mangelinckx et al., 2010).

  • Synthesis of Phenyl 1-Benzyloxycarbonylamino Arylmethylphosphinopeptide Derivatives : In another study, benzyl carbamate reacted with aromatic aldehyde and dichlorophenylphosphine to yield phenyl 1-aryl methylphosphinic chloride, which further reacted with an amino acid ester to produce phosphinopeptide derivatives (Dai & Chen, 1997).

  • Stereospecific Coupling in Chemical Synthesis : Stereospecific coupling of benzylic carbamates with aryl- and heteroarylboronic esters has been developed, showing selective inversion or retention at the electrophilic carbon depending on the ligand used (Harris et al., 2013).

  • LSD1 Inhibitor Synthesis : Diastereomers of trans-benzyl (1-((4-(2-aminocyclopropyl)phenyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate hydrochloride, a known LSD1 inhibitor, were synthesized and showed potent isomers against LSD1 with less activity against MAO-A and MAO-B (Valente et al., 2015).

  • Cholinesterase Inhibition : Novel benzene-based carbamates were synthesized and evaluated for their in vitro ability to inhibit acetyl- and butyrylcholinesterase enzymes, showing promising inhibition of both enzymes (Bąk et al., 2019).

  • Antibacterial Agents against Gram-Positive Bacteria : A series of (3-benzyl-5-hydroxyphenyl)carbamates exhibited potent inhibitory activity against sensitive and drug-resistant Gram-positive bacteria (Liang et al., 2020).

Mechanism of Action

While the specific mechanism of action for Benzyl (1-phenylcyclopropyl)carbamate is not mentioned in the search results, carbamates in general are known for their ability to inhibit acetylcholinesterase . This inhibition is discussed in terms of reactivity and steric effects .

Safety and Hazards

This compound should be handled only in a closed system or with appropriate exhaust ventilation . It should be avoided from contact with skin and eyes, and inhalation of dust should be prevented . It is incompatible with strong oxidizing agents and strong acids .

Future Directions

While specific future directions for Benzyl (1-phenylcyclopropyl)carbamate are not mentioned in the search results, carbamates are essential for the synthesis of peptides . They are useful protecting groups for amines and can be installed and removed under relatively mild conditions . This suggests potential applications in peptide synthesis and medicinal chemistry.

properties

IUPAC Name

benzyl N-(1-phenylcyclopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-16(20-13-14-7-3-1-4-8-14)18-17(11-12-17)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIOJNFEBGVQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735301
Record name Benzyl (1-phenylcyclopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1324000-40-9
Record name Benzyl (1-phenylcyclopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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